4-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that features a morpholine ring substituted with ethoxyphenoxy and ethoxyethyl groups. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Scientific Research Applications
4-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine typically involves multiple steps:
Formation of 2-(4-Ethoxyphenoxy)ethanol: This intermediate is synthesized by reacting 4-ethoxyphenol with ethylene oxide under basic conditions.
Preparation of 2-(2-(4-Ethoxyphenoxy)ethoxy)ethyl bromide: The intermediate 2-(4-ethoxyphenoxy)ethanol is then reacted with ethylene bromide in the presence of a base to form the bromo derivative.
Formation of 4-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine: The bromo derivative is reacted with 2,6-dimethylmorpholine under nucleophilic substitution conditions to yield the target compound.
Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the morpholine ring, potentially converting it to a piperidine ring.
Substitution: The ethoxyphenoxy and ethoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Various substituted morpholine derivatives.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The ethoxyphenoxy and ethoxyethyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring can also play a role in binding to biological targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethoxyphenoxy)ethyl methanesulfonate
- 4-(2-Methoxy-2-oxoethyl)phenylboronic acid
- 2-(2-Ethoxyphenoxy)ethyl bromide
Uniqueness
4-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid is unique due to its combination of a morpholine ring with ethoxyphenoxy and ethoxyethyl groups. This structure provides distinct chemical and biological properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4.C2H2O4/c1-4-21-17-5-7-18(8-6-17)22-12-11-20-10-9-19-13-15(2)23-16(3)14-19;3-1(4)2(5)6/h5-8,15-16H,4,9-14H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRKCAUQRUZQDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCN2CC(OC(C2)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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